molecular formula C17H22N4 B1371077 [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine CAS No. 1156349-81-3

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine

Cat. No.: B1371077
CAS No.: 1156349-81-3
M. Wt: 282.4 g/mol
InChI Key: FGORNCQKGZUGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine: is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. This includes controlling reaction temperatures, solvent choices, and purification steps such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl group enhances its binding affinity, while the piperazine and pyridine rings contribute to its overall pharmacological profile . The compound may modulate neurotransmitter systems or inhibit specific enzymes, leading to its therapeutic effects .

Properties

IUPAC Name

[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-12-16-6-7-17(19-13-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,13H,8-12,14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORNCQKGZUGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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